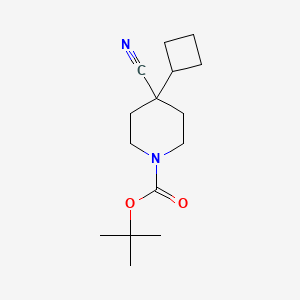
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with tetrahydropyran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Pyrrolidine-3-carboxylate derivatives
Uniqueness
Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is unique due to its combined structural features of both pyrrolidine and tetrahydropyran rings. This dual-ring structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
methyl 5-methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(10-3-5-16-6-4-10)7-9(8-13-12)11(14)15-2/h9-10,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZRUCYUGXQSUUBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CN1)C(=O)OC)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)



![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)


![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)





